molecular formula C27H25Cl2N3O4S B11442436 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide

Cat. No.: B11442436
M. Wt: 558.5 g/mol
InChI Key: KNQZXTNVPSSSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl and hexanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of Hexanamide Group: The final step involves the coupling of the hexanamide moiety to the intermediate compound, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. For example, it may inhibit protein kinases or other enzymes critical for cancer cell growth, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: This compound shares a similar thieno[3,2-d]pyrimidine core but differs in the substituents attached to the core.

    4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain a pyrimidine ring but have different substituents and structural features.

Uniqueness

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H25Cl2N3O4S

Molecular Weight

558.5 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H25Cl2N3O4S/c28-20-11-9-18(10-12-20)23(33)17-32-22-13-15-37-25(22)26(35)31(27(32)36)14-5-1-2-8-24(34)30-16-19-6-3-4-7-21(19)29/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,30,34)

InChI Key

KNQZXTNVPSSSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.